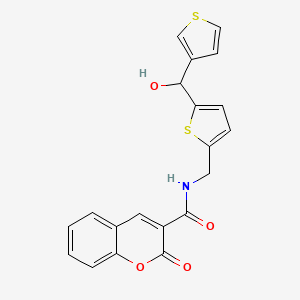

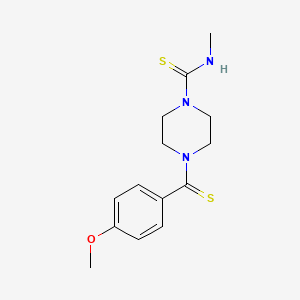

4-(4-methoxyphenylcarbonothioyl)-N-methylpiperazine-1-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(4-methoxyphenylcarbonothioyl)-N-methylpiperazine-1-carbothioamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs due to its ability to bind to various receptors in the body. The molecule also contains a methoxyphenyl group, which can contribute to the lipophilicity and thus the bioavailability of the compound .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4-methoxyphenylcarbonothioyl chloride with N-methylpiperazine. This is just a speculation as the exact synthetic route would depend on various factors including the availability of starting materials and the required yield .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring substituted with a 4-methoxyphenylcarbonothioyl group and a methyl group. The exact geometry and conformation of the molecule could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

As an organic compound containing multiple functional groups, this molecule could potentially undergo a variety of chemical reactions. The reactivity of the compound would largely depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Corrosion Inhibition

- Analogs of the compound, specifically N-((8-hydroxyquinolin-5-yl)methyl)-4-methylpiperazine-1-carbothioamide (HQMC) and N-((8-hydroxyquinolin-5-yl)methyl)-4-phenylpiperazine-1-carbothioamide (HQPC), were investigated as corrosion inhibitors for C22E steel in hydrochloric acid solution. The study found these compounds to be effective, with HQMC showing a mixed type of inhibition with predominantly anodic effectiveness (About et al., 2020).

Crystal Structure Analysis

- Another study involved the synthesis and characterization of a structurally similar compound, 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. This work included single crystal X-ray diffraction studies to reveal the compound's crystal structure and molecular interactions (Kumara et al., 2017).

Anticancer Activity

- A study on 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208), a compound related to the queried molecule, explored its extensive metabolism in rat bile. This compound has demonstrated notable in vitro and in vivo anticancer activity with low toxicity (Jiang et al., 2007).

Antimicrobial Activities

- Various derivatives of N-(1-Adamantyl)carbothioamide, including those with structural similarities to the queried compound, were synthesized and tested for antimicrobial activity. Some of these derivatives exhibited potent antibacterial activity against a range of microorganisms (Al-Abdullah et al., 2015).

Anticonvulsant Activity

- Compounds related to 4-(4-methoxyphenylcarbonothioyl)-N-methylpiperazine-1-carbothioamide were synthesized and tested for their anticonvulsant activity. Among these, certain derivatives significantly reduced seizure activity in test models (Beyhan et al., 2017).

Synthetic Methods

- Studies have also focused on the synthesis methods of related compounds, optimizing processes for producing intermediates that are crucial in the development of biologically active compounds, like febuxostat (Wang et al., 2016).

Antimicrobial and Hypoglycemic Activities

- Another investigation detailed the synthesis and biological activities of adamantane-isothiourea hybrid derivatives, including 4-phenylpiperazine-1-carbothioimidates. These compounds showed notable antimicrobial and hypoglycemic effects in tests (Al-Wahaibi et al., 2017).

Antibacterial Activity

- The antibacterial activity of benzo[g]indazole fused carbothioamide derivatives was explored, with findings suggesting their potential as lead compounds for antibacterial drug design (Murugavel et al., 2020).

Mechanism of Action

properties

IUPAC Name |

4-(4-methoxybenzenecarbothioyl)-N-methylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3OS2/c1-15-14(20)17-9-7-16(8-10-17)13(19)11-3-5-12(18-2)6-4-11/h3-6H,7-10H2,1-2H3,(H,15,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPDXBVSTLLPDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)N1CCN(CC1)C(=S)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((3-methoxybenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2417480.png)

![N-[(4-cyclohexyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2417481.png)

![((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)(4-(methylthio)phenyl)methanone](/img/structure/B2417487.png)

![3-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2417488.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2417491.png)